molecular formula C2H2Cl2<br>ClCH=CHCl<br>C2H2Cl2 B1195483 TRANS-1,2-DICHLOROETHYLENE CAS No. 540-59-0

TRANS-1,2-DICHLOROETHYLENE

Cat. No.: B1195483
CAS No.: 540-59-0
M. Wt: 96.94 g/mol
InChI Key: KFUSEUYYWQURPO-UHFFFAOYSA-N
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Description

trans-1,2-Dichloroethylene, also known as (E)-1,2-dichloroethene, is a high-purity, colorless liquid with the molecular formula C₂H₂Cl₂ and a molecular weight of 96.94 g/mol . It is characterized by its high flammability, with a flash point of 6°C, a boiling point of 48°C, and a density of 1.2600 g/mL . This compound is an invaluable non-aqueous solvent and chemical intermediate in research and industrial development due to its excellent solvency and low miscibility with water . Its primary research applications span its use as an efficient solvent for degreasing and precision cleaning, particularly in the electronics and automotive industries, and as a versatile intermediate in synthesizing more complex chemical entities, including polymers and specialty chemicals . The global market for this compound is experiencing growth, driven by demand in these sectors and its emerging role as a component in environmentally benign refrigerant technologies . In the pharmaceutical industry, the high-purity, pharmaceutical-grade variant is critical for the synthesis of Active Pharmaceutical Ingredients (APIs) and other intermediates where chemical purity and consistency are paramount . This product is stabilized with 85-115 ppm MEHQ to ensure stability during storage and is presented in a glass bottle . This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. Handle with care; harmful if inhaled or swallowed and harmful to aquatic life .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloroethene
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InChI

InChI=1S/C2H2Cl2/c3-1-2-4/h1-2H
Source PubChem
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InChI Key

KFUSEUYYWQURPO-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CCl)Cl
Source PubChem
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Molecular Formula

C2H2Cl2, Array
Record name 1,2-DICHLOROETHYLENE, (MIXED ISOMERS)
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Related CAS

31531-56-3
Record name Poly(1,2-dichloroethylene)
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DSSTOX Substance ID

DTXSID8024991
Record name 1,2-Dichloroethylene
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Molecular Weight

96.94 g/mol
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Physical Description

1,2-dichloroethylene, (mixed isomers) appears as a clear colorless liquid with ether-like odor. Mixture of cis and trans isomers. Flashpoint 36 - 43 °F. Denser than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor., Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor.
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Boiling Point

118 to 140 °F at 760 mmHg (NTP, 1992), 55 °C, 118-140 °F
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Flash Point

39 °F (NTP, 1992), 2 °C, 6 °C (43 °F) - closed cup, 36 °F (2 °C) - closed cup, 2 °C c.c., 36-39 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 3.50X10+3 mg/L at 25 °C, Insoluble in water, Soluble in alcohol, ether, and most other organic solvents, Soluble in most organic solvents, Solubility in water: poor, 0.4%
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Density

1.27 at 77 °F (USCG, 1999) - Denser than water; will sink, Approximately 1.28, Relative density (water = 1): 1.28, 1.27, (77 °F): 1.27
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Vapor Density

3.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (Air = 1), Relative vapor density (air = 1): 3.34, 3.34
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Vapor Pressure

180 to 265 mmHg at 68 °F (NTP, 1992), 201.0 [mmHg], 2.01X10+2 mm Hg at 25 °C, 180-265 mmHg
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Color/Form

Colorless liquid (usually a mixture of the cis- and trans-isomers) ..., Mobile liquid

CAS No.

540-59-0
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Melting Point

-71 °F (NTP, 1992), -57 °C, -57 to -115 °F
Record name 1,2-DICHLOROETHYLENE, (MIXED ISOMERS)
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Synthesis and Mechanistic Pathways of Trans 1,2 Dichloroethylene Formation

Industrial Formation Mechanisms

The industrial production of trans-1,2-dichloroethylene (B151667) is largely intertwined with the manufacturing of other chlorinated hydrocarbons. It arises as a byproduct in several large-scale chemical processes and can also be synthesized directly through specific reactions.

Byproduct Generation from Vinyl Chloride Production Pathways

This compound, along with its cis-isomer, is a common byproduct in the production of vinyl chloride monomer (VCM), a precursor to polyvinyl chloride (PVC). wikipedia.orgornl.govnih.gov During the manufacturing of VCM, particularly through the oxychlorination of ethylene (B1197577) to 1,2-dichloroethane (B1671644) (EDC) followed by thermal cracking, various side reactions occur. google.com These reactions lead to the formation of a mixture of chlorinated hydrocarbons, including cis- and this compound. google.com The effluent from the main reaction stream contains these dichloroethylene isomers, which can then be separated and purified. nih.govgoogle.com In some processes, these byproduct streams are further treated; for instance, the dichloroethylenes can be hydrogenated to yield 1,2-dichloroethane, which is then recycled back into the main process or sold. google.com

Direct Chlorination of Acetylene (B1199291): Process Chemistry and Conditions

A direct route to 1,2-dichloroethylene involves the chlorination of acetylene. wikipedia.orggoogle.comcdc.govnih.gov This process is typically carried out at temperatures around 40°C. cdc.govnih.gov The reaction between acetylene and chlorine yields a mixture of cis- and this compound. google.com

Reaction: C₂H₂ + Cl₂ → C₂H₂Cl₂

The controlled conditions of this reaction are crucial to prevent the formation of more highly chlorinated compounds like 1,1,2,2-tetrachloroethane. google.com The resulting product is a mixture of the two stereoisomers, with the ratio depending on the specific reaction conditions. google.com

Thermal Dehydrochlorination of 1,1,2-Trichloroethane (B165190): Reaction Kinetics and Product Distribution

Another significant industrial method for producing 1,2-dichloroethylene is the thermal dehydrochlorination of 1,1,2-trichloroethane. google.comcdc.gov This process, often carried out at high temperatures, can yield both 1,1-dichloroethene and the 1,2-dichloroethylene isomers. cdc.govnih.gov The formation of the 1,2-isomers increases with rising temperatures, and the trans-isomer is preferentially formed. nih.gov

Studies on the dehydrochlorination of 1,1,2-trichloroethane using sodium hydroxide (B78521) have shown that three parallel reactions occur, producing vinylidene chloride, cis-1,2-dichloroethylene (B151661), and this compound. researchgate.net The activation energy for the formation of vinylidene chloride is lower than for the other two isomers, making it the kinetically favored product under these conditions. researchgate.net However, thermal, non-catalytic pyrolysis can favor the formation of 1,2-dichloroethylenes. The kinetics of these gas-phase dehydrochlorination reactions are complex and can involve both unimolecular and free-radical chain mechanisms. royalholloway.ac.uknist.govcore.ac.uk The product distribution can be influenced by factors such as temperature, pressure, and the presence of inhibitors. royalholloway.ac.uk

Emerging Sustainable Synthetic Approaches

In response to the environmental concerns associated with traditional chemical production, research has focused on developing more sustainable methods for synthesizing commodity chemicals, including this compound.

Catalytic Cracking Methodologies for Dichloroethylene Isomer Production

Catalytic cracking of chlorinated hydrocarbons presents a more energy-efficient and selective alternative to high-temperature thermal processes. acs.org The catalytic cracking of 1,1,2-trichloroethane to produce dichloroethylene isomers is an area of active research. acs.org This method aims to replace the more polluting saponification reaction that uses sodium hydroxide and generates significant wastewater. acs.org Various catalysts, including those based on activated carbon and zeolites, are being investigated to improve the conversion rate and selectivity of these reactions. google.comdicp.ac.cn For instance, the catalytic cracking of 1,2-dichloroethane to produce vinyl chloride is a key step in PVC production, and research into efficient catalysts for this process is ongoing. rsc.org

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanistic pathways of catalytic reactions is crucial for designing more efficient and selective catalysts. For the dehydrochlorination of 1,1,2-trichloroethane, catalysts with higher basicity or acidity have been shown to exhibit greater activity due to an increased number of adsorption sites for the reactant. researchgate.net

In the context of producing vinyl chloride from acetylene and 1,2-dichloroethane, density functional theory (DFT) calculations have been employed to study the catalytic mechanisms of metal chlorides like RuCl₃, AuCl₃, and BaCl₂. mdpi.com These studies have helped to elucidate the reaction pathways, identifying the rate-determining steps and explaining the observed differences in catalytic activity. mdpi.com For example, one proposed pathway involves the adsorption of 1,2-dichloroethane onto the catalyst surface, followed by a series of steps leading to the formation of vinyl chloride. mdpi.com Another pathway suggests the formation of an acetylene-dichloroethane complex as an intermediate. mdpi.com Such mechanistic insights are vital for the development of next-generation catalysts for the sustainable production of chlorinated ethylenes.

Data Tables

Table 1: Industrial Production Methods for this compound

Production MethodReactantsKey ConditionsProductsCitation
Byproduct of Vinyl Chloride ProductionEthylene, Chlorine, OxygenHigh TemperatureVinyl Chloride, cis- and this compound, other chlorinated hydrocarbons nih.govgoogle.com
Direct Chlorination of AcetyleneAcetylene, Chlorine~40°Ccis- and this compound cdc.govnih.gov
Thermal Dehydrochlorination1,1,2-TrichloroethaneHigh Temperature1,1-Dichloroethene, cis- and this compound cdc.govnih.gov

Table 2: Investigated Catalysts for Sustainable Synthesis

ReactionCatalyst TypeExampleKey FindingsCitation
Catalytic Cracking of 1,1,2-TrichloroethaneActivated CarbonCoal-based activated carbonReduces energy consumption and improves selectivity compared to thermal pyrolysis. google.com
Catalytic Cracking of 1,2-DichloroethaneZeolitesZeolite 3AActivity and stability are negatively impacted by the presence of trace water. dicp.ac.cn
Catalytic Cracking of 1,2-DichloroethaneBoron-Nitrogen co-doped CarbonBNC catalystEnhanced performance due to synergistic effects between boron and nitrogen atoms. rsc.org
Conversion of Acetylene and 1,2-Dichloroethane to Vinyl ChlorideMetal ChloridesBaCl₂, RuCl₃, AuCl₃Catalytic activity is influenced by the adsorption abilities of the reactants. mdpi.com

Chemical Reactivity and Transformation Mechanisms of Trans 1,2 Dichloroethylene

Isomerization Phenomena: Kinetics, Thermodynamics, and Reaction Dynamics

The isomerization of 1,2-dichloroethylene, involving the interconversion between its cis and trans forms, is a subject of significant interest in chemical kinetics and dynamics. This process can be induced thermally or photochemically, each route governed by distinct mechanistic pathways and energetic considerations.

The thermal isomerization of 1,2-dichloroethylene is a complex process that can involve a combination of unimolecular, radical chain, and heterogeneous (surface-catalyzed) reactions. cdnsciencepub.comresearchgate.net Early studies often produced inconsistent results due to the difficulty in separating these contributing pathways. cdnsciencepub.com It has been demonstrated that what were once considered simple unimolecular reactions were often influenced by radical-induced processes and reactions occurring on the surface of the reaction vessel. cdnsciencepub.com

Studies have shown that in the absence of a radical scavenger, the thermal isomerization of 1,2-dichloroethylene is likely a mix of these different mechanisms. cdnsciencepub.comresearchgate.net The use of a toluene (B28343) carrier in experiments helps to suppress the radical chain and heterogeneous components, allowing for the study of the purely homogeneous, unimolecular reaction. cdnsciencepub.comresearchgate.net Even under controlled conditions, a surface contribution to the isomerization can be observed. cdnsciencepub.comresearchgate.net

The thermal cis-trans isomerization of 1,2-dichloroethylene has been found to follow first-order kinetics at temperatures below 846 K when studied in a toluene carrier to minimize other reaction pathways. cdnsciencepub.comresearchgate.net By extrapolating results to a surface-to-volume ratio of zero, the rate constants for the purely homogeneous unimolecular isomerization have been determined. cdnsciencepub.comresearchgate.net

For the conversion of cis-1,2-dichloroethylene (B151661) to trans-1,2-dichloroethylene (B151667), the rate constant is given by: k₁ = 5.7 x 10¹² exp(-56,000 cal/RT) s⁻¹ cdnsciencepub.com

For the reverse reaction, from trans to cis, the rate constant is: k₋₁ = 4.8 x 10¹² exp(-55,300 cal/RT) s⁻¹ cdnsciencepub.com

At 562 K, the equilibrium constant (K) for the cis-to-trans reaction of 1,2-dichloroethylene is 0.645 ± 0.013. researchgate.net

Interactive Data Table: Kinetic Parameters of Thermal Isomerization

Reaction Pre-exponential Factor (A) (s⁻¹) Activation Energy (Ea) (cal/mol)
cis to trans 5.7 x 10¹² 56,000
trans to cis 4.8 x 10¹² 55,300

The activation energy (Ea) is a critical parameter in understanding the kinetics of isomerization. For the thermal isomerization of 1,2-dichloroethylene, the activation energies are high, indicating a significant energy barrier to rotation around the carbon-carbon double bond. cdnsciencepub.com The activation energy for the cis to trans conversion is approximately 56.0 kcal/mol, while for the trans to cis conversion, it is about 55.3 kcal/mol. cdnsciencepub.com These values are considered the highest reported for this isomerization, likely due to the experimental conditions that minimized heterogeneous and radical contributions, which tend to lower the observed activation energy. cdnsciencepub.com

There is a general linear relationship between the activation energy for thermal cis-trans isomerization and the heat of hydrogenation of the C=C bond. researchgate.net The activation energy for these processes is very close to the π-bond energy of the C=C bond. researchgate.net

A linear relationship also exists between the entropy of activation and the heat of activation, indicating a partial compensation effect. researchgate.net The entropy changes during the reaction are interpreted as a "softening" of molecular vibrations in the activated state or transition state. researchgate.net For dihaloethylenes like 1,2-dichloroethylene, the cis isomer is generally more stable than the trans isomer, which is attributed to the high electronegativity and small size of the halogen atoms. cdnsciencepub.com

The mechanism of thermal isomerization is highly sensitive to reaction conditions. cdnsciencepub.com In static systems without radical scavengers, the isomerization of 1,2-dichloroethylene proceeds via a radical chain reaction. cdnsciencepub.com Achieving reproducible results in such systems is challenging, and often requires starting with a "clean" surface for each experiment. cdnsciencepub.com Carbonizing the walls of the reactor does not completely eliminate radicals but can decrease their rate of production. cdnsciencepub.com

The presence of a radical scavenger, such as toluene, is crucial for studying the unimolecular isomerization pathway. cdnsciencepub.comresearchgate.net Toluene acts as a carrier gas and its higher pressure is unfavorable for the initiation of a radical chain conversion and also decreases the proportion of the heterogeneous component. cdnsciencepub.com The addition of up to 1% oxygen has been shown to not affect the rate of a similar isomerization reaction, suggesting the absence of a radical chain mechanism under those conditions. cdnsciencepub.com

Heterogeneous contributions, or reactions on the surface of the vessel, also play a significant role. cdnsciencepub.com The effect of the heterogeneous component is to decrease both the observed activation energy and the pre-exponential factor of the rate constant. cdnsciencepub.com By conducting experiments in reactors with different surface-to-volume ratios and extrapolating to a ratio of zero, the contribution of the homogeneous gas-phase reaction can be isolated. cdnsciencepub.com

Photochemical isomerization provides an alternative pathway for the interconversion of cis and trans isomers, occurring on much faster timescales than thermal isomerization. nih.govrsc.org This process is initiated by the absorption of a photon, leading to electronic excitation and subsequent relaxation dynamics that can result in isomerization.

Upon excitation with UV light, for instance at 200 nm, both cis- and this compound are promoted to an excited electronic state (a π → π* transition). nih.gov For this compound, this corresponds to the S₂ state. nih.gov Time-resolved pump-probe photoelectron spectroscopy studies have revealed that the subsequent dynamics are extremely rapid. nih.govrsc.orgresearcher.liferesearchgate.netarxiv.org

Following excitation, the population in the initially excited state decays on an ultrafast timescale of less than 70 femtoseconds. nih.govrsc.orgresearcher.liferesearchgate.netarxiv.org This rapid decay involves the population returning to the electronic ground state. nih.govrsc.orgresearcher.liferesearchgate.netarxiv.org The transfer of population from the excited state is facilitated by specific vibrational modes, particularly those involving C–C–H bending motions. nih.govrsc.orgresearcher.liferesearchgate.net These vibrational modes provide a pathway for the molecule to move from the excited state potential energy surface back to the ground state, where it can exist as either the cis or trans isomer, thus completing the photoisomerization process. nih.gov

Interactive Data Table: Ultrafast Dynamics of this compound

Process Timescale Key Observation
Excited State Population Decay < 70 fs Rapid return to the ground state.
Population Transfer Mechanism - Facilitated by C-C-H bending vibrational modes.

Photochemical Isomerization and Ultrafast Dynamics

Photoinduced Pathways Beyond Isomerization

While ultraviolet (UV) light exposure is known to cause the isomerization of this compound, the inclusion of relatively weak carbon-chlorine bonds introduces additional photoinduced pathways. nih.gov Upon excitation with 200 nm light, photodissociation becomes a competing channel, leading to a variety of products. nih.govrsc.org Early photolysis studies identified these products as acetylene (B1199291) (C₂H₂), chloroacetylene (C₂HCl), hydrogen chloride (HCl), the 2-chlorovinyl radical (C₂H₂Cl•), and chlorine radicals (Cl•). nih.gov

Time-resolved pump-probe photoelectron spectroscopy measurements reveal that following photoexcitation, the molecule exhibits ultrafast excited-state dynamics. rsc.org Population begins to return to the ground state in less than 70 femtoseconds (<70 fs), with product channels also appearing on this rapid timescale. rsc.org The transfer of population from the excited state is thought to be facilitated by vibrational modes involving C–C–H bends. rsc.org

Further studies on the photodissociation at 193 nm have shown that the relative yields of HCl and Cl+ are approximately double for the trans-isomer compared to the cis-isomer. psu.edu This suggests that the step which determines the product yield is faster than the rate of cis-trans isomerization. psu.edu Investigations into the chlorine atoms produced during photolysis found two distinct energy release channels, indicating that at least two different dissociation pathways are active. nih.gov

Catalytic Isomerization Strategies

The isomerization between cis and trans-1,2-dihaloethylenes can be catalyzed by halogen atoms. For the analogous compound, 1,2-difluoroethylene (B154328), iodine-catalyzed cis-trans isomerization has been described since the 1960s. beilstein-journals.orgnih.gov In the family of 1,2-dihaloethylenes, as the halogen atom changes from iodine to bromine to chlorine, the atomic radius decreases and electronegativity increases. beilstein-journals.orgnih.gov This trend influences the stability of the isomers. For 1,2-dichloroethylene, critically evaluated data show a thermodynamic energy difference between the isomers, contributing to the dynamics of catalyzed equilibrium. researchgate.net

The isomerization of alkenes is a classic example of a reaction that can be governed by either kinetic or thermodynamic control. numberanalytics.com

Kinetic Control: At lower temperatures or when a reaction is irreversible, the major product is the one that forms the fastest, which is known as the kinetic product. This pathway has the lower activation energy. libretexts.org

Thermodynamic Control: At higher temperatures, when the reaction becomes reversible, an equilibrium can be established. libretexts.org Under these conditions, the most stable product, known as the thermodynamic product, will be the major component of the final mixture. numberanalytics.comlibretexts.org

In a related system, the isomerization of cis-1,2-diols to trans-1,2-diols has been achieved using triphenylsilanethiol (B78806) (Ph₃SiSH) as a catalyst under photoredox conditions. mit.edunih.gov Mechanistic studies of this process revealed that the isomerization proceeds through a reversible hydrogen atom transfer pathway mediated by the thiol catalyst. mit.edunih.gov This ability to switch from kinetic to thermodynamic control by adjusting reaction conditions allows for the selective formation of the desired stereoisomer. mit.edu

Surface-Mediated Reactions

The interaction of this compound with a silicon Si(100)-2×1 surface has been investigated theoretically. researchgate.netacs.org Unlike ethylene (B1197577), which primarily adsorbs through a [2+2] cycloaddition reaction, chlorinated ethylenes like this compound tend to undergo dechlorination upon adsorption. nih.gov Theoretical studies have identified pathways leading to mono- and di-chlorinated adstructures on the silicon surface. researchgate.netacs.org These subsequent pathways have low kinetic barriers and result in highly stable surface species, making them the predominant products. researchgate.netacs.org This demonstrates that chlorine substitution not only affects existing reaction channels but also introduces new, favorable reaction possibilities on the surface. researchgate.netacs.org

For the reaction of this compound on the Si(100)-2x1 surface, theoretical investigations have identified both diradical and π-complex pathways that lead to [2+2] cycloaddition products. researchgate.netacs.org

Table 1: Comparison of Cycloaddition Pathways on Si(100)-2x1

Reaction Channel Description Kinetic Favorability
Diradical Channel Involves the formation of a diradical intermediate on the silicon surface. Chlorine substitution makes this pathway more kinetically favorable. researchgate.netacs.org

| π-Complex Channel | Involves the formation of a π-complex between the dichloroethylene molecule and the silicon dimer. | Generally less favored kinetically compared to the diradical channel for chlorinated ethylenes. researchgate.netacs.org |

The presence of chlorine atoms on the ethylene backbone makes the diradical pathway kinetically more favorable and also alters the stereochemistry of the reaction. researchgate.netacs.org Some theoretical calculations have suggested that certain π-complex transition states proposed for the [2+2] cycloaddition mechanism might be artifacts of the calculation method. researchgate.net Nonetheless, these studies consistently show that chlorine substitution significantly modifies the reaction landscape on the silicon surface. researchgate.netacs.org

Interaction and Reaction on Semiconductor Surfaces (e.g., Si(100)-2×1)

Dechlorination Processes on Silicon Surfaces

The interaction of this compound with silicon surfaces is characterized by dechlorination processes. Theoretical investigations of the reactions of this compound on Si(100)-2x1 have revealed that chlorine substitution opens up new, low-energy pathways that lead to mono- and dichlorinated adstructures. researchgate.netacs.org These pathways are kinetically favorable and result in stable surface species. researchgate.netacs.org

Experimental studies using X-ray photoelectron spectroscopy (XPS) and temperature programmed desorption (TPD) on Si(100)2x1 have shown that the three isomers of dichloroethylene (iso, cis, and trans) undergo dechlorination upon adsorption at room temperature. researchgate.net For cis-dichloroethylene on Si(100)2x1, a favorable adjacent Si dimer didechlorination mode has been identified, which is a two-step reaction involving initial cycloaddition followed by didechlorination with low activation barriers. researchgate.net The isomeric effect of trans-DCE is considered negligible when compared to cis-DCE, leading to similar C 1s peak locations in XPS experiments. researchgate.net

On the Si(111)7x7 surface, this compound undergoes dechlorination upon adsorption to form chlorinated vinyl adspecies with single-σ bonding structures. psu.edu The specific molecular structure and chlorine content of the chloroethylenes play a significant role in determining the adsorption geometry and the extent of dechlorination. psu.edu

Reactions on Metal Nanoclusters (e.g., Copper)

The reactivity of this compound on copper nanoclusters has been studied to understand the influence of cluster size on reaction pathways.

Adsorption and Dechlorination Mechanisms on Nanocluster Surfaces

On copper nanoclusters supported on a thin Al2O3 film, this compound undergoes dechlorination at 300 K, regardless of the cluster size. researchgate.net This initial step is efficient and leads to the formation of adsorbed acetylene. rsc.orgrsc.org The reaction pathway for this initial dechlorination is largely insensitive to the surface structure, occurring on both single-crystal Cu(110) and copper nanoclusters. rsc.orgrsc.org Heating of adsorbed trans-dichloroethene on Cu(110) to 200 K leads to the formation of acetylene and a partially dehalogenated intermediate. researchgate.net Evidence of C-Cl bond cleavage is observed at temperatures as low as 220 K. researchgate.net

Cluster Size-Dependent Reaction Product Yields

Following dechlorination to acetylene, the subsequent reaction pathway is highly dependent on the size of the copper nanoclusters. researchgate.netrsc.orgrsc.org The primary reaction products that desorb from the surface are benzene (B151609) and acetylene. researchgate.net

On larger copper clusters and Cu(110) single crystals, the adsorbed acetylene readily trimerizes to form benzene. researchgate.netrsc.orgrsc.org However, as the cluster size decreases, the probability of this trimerization reaction diminishes. rsc.orgrsc.org For small copper clusters, acetylene evolution is the only observed outcome. researchgate.net This size-dependent yield is attributed to the inability of smaller clusters to accommodate the necessary dissociation products required for the trimerization reaction to occur. researchgate.net

Interactive Data Table: Reaction Products of this compound on Copper Surfaces

Copper SurfacePredominant Reaction Product(s)Key Observation
Small Cu NanoclustersAcetyleneTrimerization to benzene is not observed. researchgate.net
Large Cu NanoclustersAcetylene and BenzeneProbability of benzene formation increases with cluster size. researchgate.netrsc.org
Cu(110) Single CrystalBenzeneAcetylene readily trimerizes to benzene. researchgate.netrsc.org

Homogeneous and Heterogeneous Reaction Pathways

Kumada Coupling Reactions

This compound participates in Kumada coupling reactions, a type of cross-coupling reaction that forms new carbon-carbon bonds. wikipedia.orgwikiwand.com This reaction typically involves a Grignard reagent and an organic halide, catalyzed by a transition metal complex, most commonly nickel or palladium. wikipedia.org

The reaction is significant in organic synthesis for creating styrene (B11656) compounds. wikidoc.org When trans-dichloroethylene is reacted with a Grignard reagent like phenylmagnesium chloride in the presence of a nickel catalyst, the resulting stilbene (B7821643) product is enriched in the cis isomer. wikidoc.org While the Kumada coupling can be performed with a variety of aryl or vinyl halides, the use of vinylic Grignard reagents can sometimes proceed without complete stereospecificity, leading to a mixture of cis- and trans-alkenes. wikipedia.org

Cycloaddition Reactions

This compound is a versatile substrate in cycloaddition reactions, a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. Its participation has been noted in various contexts, including photochemical and surface-catalyzed reactions. wikipedia.orgwikiwand.com

One notable example is the photochemical [4+2] dearomative cycloaddition (DAC) with bicyclic azaarenes, such as quinolines. nih.gov In this type of reaction, the electronically excited azaarene acts as a 4π-electron component (the diene), and this compound serves as the 2π-electron component (the dienophile). The reaction, mediated by an appropriate photosensitizer and a Lewis or Brønsted acid, leads to the formation of complex carbocyclic structures. For instance, the reaction between 6-methyl quinoline (B57606) and this compound yields the corresponding cycloadduct as two separable diastereomers. nih.gov

Another significant class of cycloadditions involving this compound is the [2+2] photocycloaddition. This reaction type has been demonstrated with 2-cyclopentenone, where the double bonds of the enone and the dichloroethene combine to form a four-membered cyclobutane (B1203170) ring. acs.org Theoretical studies have also explored the [2+2] cycloaddition of this compound on silicon surfaces, such as Si(100)-2x1. researchgate.netacs.org These studies indicate that, similar to ethylene, the reaction can proceed through either a diradical or a π-complex pathway to form the cycloadduct on the surface. researchgate.netacs.org The presence of chlorine atoms influences the kinetics and stereochemistry of these surface reactions compared to those of unsubstituted ethylene. researchgate.net

The table below summarizes key cycloaddition reactions involving this compound.

Reaction TypeReactant PartnerProduct TypeKey Findings
Photochemical [4+2] Cycloaddition Bicyclic Azaarenes (e.g., Quinoline)Dearomatized Carbocyclic AdductReaction proceeds with this compound as the alkene component, yielding two separable diastereomers. nih.gov
Photochemical [2+2] Cycloaddition 2-CyclopentenoneCyclobutane DerivativeForms a four-membered ring through the reaction of the two double bonds. acs.org
Surface [2+2] Cycloaddition Si(100)-2x1 SurfaceSurface-Adsorbed CycloadductTheoretical studies show reaction channels similar to ethylene, with chlorine substitution affecting the kinetics and stereochemistry. researchgate.netacs.org

Formation of Vinyl Chloride from this compound

The transformation of this compound into vinyl chloride is a significant process, particularly in the context of environmental degradation and industrial chemistry. This conversion can occur through several mechanisms, most notably anaerobic biodegradation and radical-mediated reactions.

Under anaerobic conditions, microbial communities can facilitate the reductive dechlorination of this compound to produce vinyl chloride. cdc.govcdc.govchemicalbook.com This biodegradation pathway is a crucial step in the natural attenuation of chlorinated solvent plumes in contaminated groundwater and soil. cdc.govnih.gov Studies using microcosms prepared with materials from municipal waste digesters or uncontaminated organic sediments have demonstrated this transformation. cdc.govnih.gov In these environments, specific anaerobic microorganisms utilize chlorinated ethylenes as electron acceptors in their metabolic processes. The degradation of this compound to vinyl chloride has been observed to follow first-order kinetics, although the rate can be slow, with half-lives estimated at several hours to days depending on the conditions. cdc.gov For example, one study noted the appearance of vinyl chloride within six weeks when this compound was incubated with an inoculum from a municipal waste digester. nih.gov

Another pathway for the formation of vinyl chloride is through radical reactions. Research on the dehydrochlorination of 1,1,2-trichloroethane (B165190) over catalysts has shown that the resulting this compound can subsequently react with hydrogen and chlorine radicals to form vinyl chloride. nih.gov This process is typically part of a complex reaction network occurring at elevated temperatures in industrial settings.

The table below details the primary mechanisms for the formation of vinyl chloride from this compound.

Transformation MechanismConditionsDescriptionResulting Product
Anaerobic Biodegradation Anoxic, presence of specific microbes (e.g., in sediments, landfills)Reductive dechlorination where microorganisms use the compound as an electron acceptor. cdc.govnih.govVinyl Chloride
Radical Reaction Catalytic dehydrochlorination of 1,1,2-trichloroethaneReaction of this compound with hydrogen and chlorine radicals. nih.govVinyl Chloride

Environmental Transformation Mechanisms and Remediation Principles

Biotic Degradation Pathways

The biological breakdown of trans-1,2-dichloroethylene (B151667) is a critical component of its environmental fate, mediated by diverse microbial populations under varying redox conditions.

Anaerobic Reductive Dehalogenation and Hydrogenolysis

Anaerobic conditions are often more favorable for the degradation of this compound. cdc.gov The primary mechanism is reductive dehalogenation, a process where the compound is used as an electron acceptor, and chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process is also referred to as hydrogenolysis. nih.gov While both cis- and this compound can undergo anaerobic biodegradation, the cis-isomer is often observed to degrade more rapidly. asm.org

Specific microbial consortia are essential for the effective anaerobic degradation of this compound. Among the most significant are species from the genus Dehalococcoides, which are known to carry out organohalide respiration, using chlorinated compounds as their energy source. nih.govepa.govresearchgate.net While many dechlorinating bacteria predominantly produce cis-1,2-dichloroethene from higher chlorinated ethenes, certain strains and consortia have been identified that produce significant amounts of trans-1,2-dichloroethene. wikipedia.org For instance, Dehalococcoides sp. strain MB has been shown to reductively dechlorinate tetrachloroethene (PCE) to trans-1,2-dichloroethene and cis-1,2-dichloroethene at a ratio of approximately 7.3 to 1. nih.govnih.gov

The enzymatic basis for this transformation lies in a class of enzymes known as reductive dehalogenases. nih.govusgs.gov While a specific dehalogenase named TdrA has not been explicitly detailed in the context of this compound in the provided search results, the broader family of these enzymes is crucial. For example, a trichloroethene (TCE) reductive dehalogenase has been identified that can slowly reduce trans-1,2-dichloroethene to vinyl chloride. epa.gov The activity and specificity of these dehalogenases within a microbial consortium determine the pathway and efficiency of degradation. The WBC-2 consortium, for example, contains Dehalococcoides, Dehalobacter, and Dehalogenimonas, which collectively are capable of degrading trans-1,2-dichloroethene to ethene. asm.orgnih.gov

A key step in the anaerobic degradation pathway of this compound is its transformation to vinyl chloride (VC). cdc.gov This occurs through the removal of one of its chlorine atoms. The accumulation of vinyl chloride is a significant environmental concern as it is more toxic than its parent compound. However, under the right conditions, microbial consortia can further reduce vinyl chloride to non-toxic ethene. epa.govasm.org The complete dechlorination to ethene is a critical step for effective bioremediation.

Formation as a Degradation Product of Higher Chlorinated Ethenes

This compound is frequently detected at contaminated sites not as the original contaminant, but as a breakdown product of more highly chlorinated ethenes like tetrachloroethene (PCE) and trichloroethene (TCE). diversifiedcpc.com Under anaerobic conditions, PCE and TCE undergo reductive dehalogenation, leading to the formation of dichloroethene isomers. While cis-1,2-dichloroethene is often the major product, trans-1,2-dichloroethene can also be formed in significant amounts by certain microbial populations. wikipedia.org The presence of this compound in groundwater can therefore be an indicator of ongoing natural attenuation of PCE and TCE.

Environmental Fate and Transport Research

The movement and distribution of this compound in the environment are governed by its physical and chemical properties. In soil, it is expected to have high mobility due to its low tendency to adsorb to soil particles. nih.govcdc.govepa.gov This is quantified by its soil organic carbon-water (B12546825) partition coefficient (Koc), which has a reported value of 59. nih.gov This high mobility creates a potential for the compound to leach from contaminated soil into groundwater. cdc.govepa.gov

In aquatic systems, this compound is not expected to adsorb significantly to suspended solids or sediment. nih.gov It also has a low potential for bioconcentration in aquatic organisms, as indicated by its low estimated bioconcentration factor (BCF) of 11 to 22. nih.govepa.gov When spilled into a body of water, it will either dissolve or, being denser than water, sink until it reaches an impermeable layer. tpsgc-pwgsc.gc.ca this compound is also a known anaerobic biodegradation product of more highly chlorinated solvents like trichloroethylene (B50587) (TCE) and tetrachloroethylene (B127269) (PCE), and its presence in groundwater can indicate the natural attenuation of these primary contaminants. cdc.govtaylorfrancis.comdtic.mil

ParameterValueImplication
Soil Organic Carbon-Water Partition Coefficient (Koc)36 - 59 nih.govepa.govHigh mobility in soil, potential to leach to groundwater.
Bioconcentration Factor (BCF)11 - 22 (estimated) nih.govepa.govLow potential to accumulate in aquatic organisms.

Several remediation strategies that rely on chemical transformation have been developed to treat soil and groundwater contaminated with this compound.

Enhanced Bioremediation : This strategy accelerates the natural biodegradation process. It involves stimulating the activity of indigenous microorganisms capable of degrading chlorinated solvents by introducing amendments like electron donors (e.g., sodium lactate, molasses) into the subsurface. lsu.eduitrcweb.orgavestia.com This process, known as reductive dechlorination, can break down this compound into less harmful products like vinyl chloride and eventually ethene. lsu.eduiet-inc.net In some cases, specific microbial cultures known for their degradation capabilities are added, a process called bioaugmentation. itrcweb.org

In Situ Chemical Oxidation (ISCO) : ISCO involves injecting powerful chemical oxidants directly into the contaminated zone to destroy the contaminants. clu-in.orgwikipedia.org Commonly used oxidants for chlorinated solvents include permanganate, persulfate, ozone, and Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst). clu-in.orgwikipedia.org These oxidants can convert this compound into non-toxic products such as carbon dioxide, water, and inorganic chloride. clu-in.org The effectiveness of ISCO depends on matching the oxidant and delivery method to the specific contaminant and site conditions. researchgate.net Combining ISCO with in situ thermal remediation can enhance the degradation rate of chlorinated ethenes. cluin.org

Abiotic Reductive Dehalogenation : This approach uses chemical reductants instead of biological processes to degrade contaminants. A common method involves the use of zero-valent iron (ZVI), which can donate electrons to break the carbon-chlorine bonds. iet-inc.net ZVI can be used in permeable reactive barriers or injected as micro-scale particles. It is often used in conjunction with bioremediation, where it rapidly reduces highly chlorinated compounds like PCE and TCE to DCE, which can then be more readily biodegraded. iet-inc.net

Advanced Analytical and Computational Methodologies in Trans 1,2 Dichloroethylene Research

Sophisticated Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the detailed investigation of trans-1,2-dichloroethylene (B151667), providing insights into its structural, electronic, and reactive properties. These methods allow for precise characterization and differentiation from its isomers.

Vibrational Spectroscopy: Infrared and Raman Studies for Isomer Distinction and Fundamental Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for distinguishing between the cis and trans isomers of 1,2-dichloroethylene due to their distinct molecular symmetries. scribd.comacs.orguwimona.edu.jm The this compound molecule belongs to the C2h point group, while the cis isomer belongs to the C2v point group. uwimona.edu.jm This difference in symmetry directly impacts the selection rules for vibrational transitions, making their spectra characteristically different. scribd.comacs.org

For this compound, which has a center of inversion, the rule of mutual exclusion applies. This rule dictates that vibrational modes that are Raman active are IR inactive, and vice versa. A notable example is the C=C stretching mode, which is strong in the Raman spectrum but forbidden and therefore absent in the IR spectrum. tuitiontube.comaip.org This clear distinction allows for confident identification of the trans isomer. tuitiontube.com In contrast, the cis isomer, lacking a center of inversion, can exhibit vibrational modes that are active in both IR and Raman spectra. tuitiontube.com

Researchers have conducted detailed analyses of the vibrational spectra of this compound to assign its 12 fundamental vibrational modes. scribd.comacs.org These assignments are often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which help to correlate observed spectral bands with specific molecular motions. acs.orgresearchgate.net

A study analyzing the temperature dependence of the IR spectrum of liquid this compound identified several key bands. aip.orgresearchgate.net Although the C=C stretching mode is IR inactive, other bands corresponding to C-Cl stretching, C-H deformation, and C-H stretching vibrations are observable and provide valuable structural information. aip.orgresearchgate.net

Table 1: Experimentally Observed and Calculated Vibrational Frequencies for this compound

Vibrational Mode DescriptionExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)SymmetryIR/Raman Activity
C-H asymmetric stretching3086-bᵤIR active
C=C stretching1577-aᵧRaman active
C-H in-plane asymmetric deformation11991195bᵤIR active
C-H out-of-plane deformation897904aᵤIR active
C-Cl asymmetric stretching816827bᵤIR active
C-Cl symmetric stretching-855aᵧRaman active
C-H wagging (asymmetric)-765bᵧRaman active
C-Cl symmetric bend-349aᵧRaman active
C-Cl asymmetric bend-237bᵤIR active
C-C-Cl torsion-207aᵤIR active

Note: This table is a compilation of data from multiple sources and theoretical calculations. Not all modes have been experimentally observed in all studies. Frequencies can vary slightly based on the phase (gas, liquid) of the sample. aip.orgresearchgate.netcdnsciencepub.com

Ultraviolet/Visible Spectroscopy for Electronic Transitions and Photoabsorption Studies

Ultraviolet/Visible (UV/Vis) spectroscopy is employed to investigate the electronic transitions in this compound. The absorption of UV radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The photoabsorption spectrum of this compound shows distinct features compared to its cis isomer. nih.gov

The spectrum of this compound in the vacuum UV range (5-20 eV) reveals a broad, structured band between 5 and 8 eV, which is centered at approximately 6.6 eV. uliege.be This band is primarily attributed to the ethylenic π → π* transition. uliege.beresearchgate.net Superimposed on this broad band, and extending to higher energies, are sharper peaks corresponding to Rydberg series converging to the first ionization potential. uliege.be

Studies have shown that at a pump wavelength of 200 nm, this compound undergoes a π → π* transition to the S₂ excited state. nih.gov The photoabsorption cross-section for the trans isomer is higher at this wavelength compared to the cis isomer. nih.gov Time-resolved pump-probe photoelectron spectroscopy measurements have been used to study the ultrafast dynamics following photoexcitation, revealing rapid decay of the initial excited state and the formation of various products. nih.govrsc.org

The analysis of the photoabsorption spectrum provides crucial data for understanding the photochemistry of the molecule. The electronic transitions and their associated vibrational structures have been investigated in detail, with assignments aided by quantum chemical calculations. researchgate.netaip.org

Table 2: Key Electronic Transitions in this compound

TransitionEnergy Range (eV)Description
π → π*~5 - 8Broad valence transition, characteristic of ethylenic compounds. uliege.be
Rydberg Series~8 - 9Sharp peaks converging to the first ionization energy. uliege.be
Higher Energy Transitions9 - 20Transitions to Rydberg states converging to higher ionic states. uliege.be

Surface-Sensitive Spectroscopies for Adsorption and Reaction Mechanism Elucidation

Surface-sensitive spectroscopies are crucial for understanding the interaction of this compound with various surfaces, which is fundamental to fields like catalysis and materials science. These techniques probe the chemical and physical changes that occur when the molecule adsorbs onto a substrate.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for analyzing the elemental composition and chemical states of atoms on a surface. carleton.edu It has been used to study the adsorption of this compound on various surfaces, such as silicon (Si) and platinum (Pt). researchgate.netacs.org

When this compound adsorbs on a Si(100)-2x1 surface at room temperature, XPS studies show that the molecule undergoes dissociative adsorption. researchgate.net The C 1s XPS spectra are consistent with the formation of dechlorinated adspecies, indicating that the C-Cl bonds break upon interaction with the surface. researchgate.netacs.org This process is different from the [2+2] cycloaddition reaction typical for ethylene (B1197577), highlighting the significant role of the chlorine substituents in the surface reaction mechanism. researchgate.netacs.org On Pt surfaces, XPS has been used to show that at low temperatures (95 K), the molecule adsorbs weakly and non-dissociatively. psu.edu

High-Resolution Electron-Energy-Loss Spectroscopy (HREELS)

High-Resolution Electron-Energy-Loss Spectroscopy (HREELS) is a surface-sensitive technique that probes the vibrational modes of adsorbed molecules. wikipedia.orglew.ro It provides detailed information about the geometry, bonding, and chemical transformations of adsorbates. lew.rorsc.org

HREELS studies on the adsorption of trans-1,2-dichloroethene on metal surfaces like Cu(110) and Pt(111) have provided significant insights. On Pt(111) at low temperatures (110 K), HREELS data indicates that the molecule forms sigma bonds to the platinum surface, adopting a staggered, alkane-like structure without isomerizing to the cis form. researchgate.net The most intense peaks in the HREELS spectrum for the adsorbed trans conformer were observed around 720 and 3000 cm⁻¹. researchgate.net

Upon heating, the molecule undergoes reactions. For example, on Cu(110), heating to 200 K leads to the formation of acetylene (B1199291) and a partially dehalogenated intermediate. researchgate.net By 300 K, the acetylene can trimerize to form benzene (B151609). researchgate.netrsc.org HREELS can track these transformations by observing the appearance and disappearance of vibrational modes corresponding to the reactant, intermediates, and products. researchgate.net Similar studies on Si(111)7x7 have also utilized HREELS to investigate the chemisorption properties and have shown that dechlorination occurs. psu.edu

Reflection Absorption Infrared Spectroscopy (RAIRS)

Reflection Absorption Infrared Spectroscopy (RAIRS) is a high-resolution spectroscopic technique used for probing vibrations of molecules adsorbed on surfaces, particularly metal surfaces. cam.ac.uk This method is highly sensitive and operates based on a strict surface selection rule, making it an excellent tool for determining the orientation and structural integrity of adsorbates. cam.ac.uk The technique is versatile enough to be used under ultra-high vacuum (UHV) conditions and at higher pressures, rendering it suitable for in-situ studies of catalytic reactions. cam.ac.ukucr.edu

In the context of this compound research, RAIRS is applied to study its interaction with various substrates. When this compound is adsorbed on a surface, RAIRS can identify the surface species and elucidate their bonding geometries. cam.ac.uk For instance, studies on the adsorption of trans-1,2-dichloroethene on a Pd(110) surface utilized infrared spectroscopy to gain structural information, revealing that the molecule's orientation is largely parallel to the metal surface at low temperatures (85–165 K). researchgate.net The ability of RAIRS to distinguish between different adsorbed species and track their transformations as a function of temperature is crucial for understanding surface-mediated reactions like dechlorination and isomerization. ucr.eduresearchgate.net The experimental setup for RAIRS typically involves directing an infrared beam at a grazing angle to a polished surface within a UHV chamber, with the reflected beam being analyzed by a detector. ucr.edu This allows for the characterization of sub-monolayer coverages of molecules like this compound. ucr.edu

Time-Resolved Pump-Probe Photoelectron Spectroscopy for Ultrafast Dynamics

Time-resolved pump-probe photoelectron spectroscopy (TRPES) is a powerful method for observing the real-time evolution of molecular structures and electronic states on femtosecond (fs) timescales. nih.govresearcher.life In studies of this compound, this technique is used to unravel the complex photochemistry that follows ultraviolet (UV) excitation. nih.govaps.org The process involves an initial "pump" laser pulse (e.g., at 200 nm) that excites the molecule to a higher electronic state, followed by a delayed "probe" pulse that ionizes the molecule. nih.govresearchgate.net By analyzing the kinetic energy of the ejected photoelectrons at different time delays, the flow of energy and changes in molecular structure can be tracked. nih.govresearcher.life

Research on this compound using TRPES with a 200 nm pump pulse reveals that upon excitation to the ππ* state, the molecule undergoes extremely rapid dynamics. nih.govresearchgate.netarxiv.org The excited state population begins to decay back to the ground state on a timescale of less than 70 fs. nih.govresearchgate.netrsc.org This ultrafast internal conversion is facilitated by vibrational modes, particularly those involving C-C-H bends. nih.govresearchgate.net Concurrently, on the same sub-70 fs timescale, population of product channels is observed, indicating that dissociation and/or isomerization processes are initiated almost immediately after photoabsorption. nih.govresearchgate.net

These experiments, often coupled with ab initio calculations, help to map the potential energy surfaces and identify the pathways for relaxation and reaction. nih.gov For this compound, multiple pathways upon UV excitation have been explored, including direct carbon-chlorine (C-Cl) bond cleavage and isomerization to the cis-isomer. aps.org The use of a universal extreme ultraviolet (XUV) probe allows for the detection of photoelectrons from any state, including the ground state or dissociation fragments, providing a comprehensive picture of the unfolding photochemistry. nih.govresearchgate.netarxiv.org

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the properties of molecules like this compound. researchgate.netnih.govaip.org This quantum mechanical modeling approach is employed to calculate the electronic structure, geometry, and energy of a system, providing deep insights that complement experimental findings. nih.gov DFT methods, such as B3LYP and MPW1K, are used with various basis sets (e.g., 6-311+G**, cc-pVDZ) to optimize molecular geometries, locate stationary points on the potential energy surface, and predict reaction pathways. nih.govaip.orgajchem-a.com

Prediction of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the step-by-step mechanisms of reactions involving this compound. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them.

For example, DFT has been used to study the reductive dechlorination of this compound on sulfidated zero-valent iron (S-ZVI) surfaces. acs.org These calculations revealed that the reaction is more favorable at iron sites than at sulfur sites. acs.org Similarly, the mechanism of dehydrochlorination of 1,1,2-trichloroethane (B165190) with sodium hydroxide (B78521) was investigated using DFT, identifying parallel reaction pathways that produce this compound, cis-1,2-dichloroethylene (B151661), and vinylidene chloride. researchgate.net DFT has also been applied to understand the gas-phase ozonolysis of this compound, predicting a higher reactivity compared to its cis isomer, a finding that aligns with experimental results. nih.gov In surface chemistry, theoretical investigations have detailed the reaction of this compound on a Si(100)-2x1 surface, finding that chlorine substitution not only modifies existing [2+2] cycloaddition channels but also opens new, low-energy pathways leading to chlorinated adstructures. researchgate.net

Calculation of Activation Energies and Thermochemical Parameters

A key application of DFT is the quantitative prediction of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to occur. nih.gov These calculated values are critical for understanding reaction kinetics and can be compared with experimental data. mdpi.com

DFT studies have calculated activation energies for various reactions. For the dehydrochlorination of 1,1,2-trichloroethane, the reaction producing this compound was found to have a higher activation energy than the pathway leading to vinylidene chloride. researchgate.net In another study on the HCl elimination from dichloroethylene carbonate (DCEC), the activation energy for the syn elimination from the trans-DCEC isomer was calculated to be 30.7 kcal/mol. rsc.org DFT calculations on the reductive dechlorination at sulfidated iron surfaces showed that the reaction barriers for trans-DCE were generally lower than for other chlorinated ethenes like PCE at specific active sites. acs.org

Table 1: Selected DFT-Calculated Activation Energies for Reactions Involving Dichloroethylene Isomers This table presents data from various DFT studies. Direct comparison between studies may be limited due to differences in computational methods (functionals, basis sets) and reaction systems.

Reaction SystemIsomer InvolvedCalculated Activation Energy (Ea)DFT Method/Reference
HCl elimination from Dichloroethylene Carbonate (DCEC)trans-DCEC (syn elimination)30.7 kcal/mol rsc.org
HCl elimination from Dichloroethylene Carbonate (DCEC)cis-DCEC (anti elimination)25.8 kcal/mol rsc.org
Dehydrochlorination of 1,1,2-trichloroethane to produce T12DEtrans-1,2-DCE (product)Higher than for VDC formation researchgate.net
Chemisorption of Trichloroethylene (B50587) (TCE) on Fe(100) surfaceN/A (Related Compound)49 kJ/mol (11.7 kcal/mol) nih.gov
Cheletropic reaction of trans-2,5-trichloromethyl SulfolenN/A (Related Reaction Type)12.99 kcal/molB3LYP/6-311+G** ajchem-a.com
Vibrational Frequency Analysis and Spectroscopic Correlations

DFT calculations are widely used to predict the vibrational frequencies of molecules. aip.org These theoretical spectra can be scaled and compared directly with experimental data from infrared (IR) and Raman spectroscopy, aiding in the assignment of observed vibrational bands. aip.org

In a study of the liquid-liquid phase transition of this compound, DFT was used to calculate the vibrational spectrum. aip.orgresearchgate.net The geometry of the isolated molecule was optimized using the 6-31++G** basis set, and the resulting theoretical frequencies were scaled to match the experimental IR spectrum. aip.org This correlation helped in assigning specific vibrational modes, such as the C-Cl asymmetric stretch and C-H deformation vibrations, and in analyzing their behavior with changing temperature. aip.orgresearchgate.net Similarly, DFT calculations have been employed to analyze the vibronic structure in the photoelectron spectra of this compound, providing assignments for the vibrational modes of the cation. aip.org These theoretical models, including Franck-Condon simulations, are essential for interpreting complex experimental spectra where multiple vibrational modes may be excited. aip.org

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound Data extracted from a study employing DFT calculations to analyze the IR spectrum. researchgate.net

Vibrational Mode DescriptionSymmetryExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
Torsion (ClCCCl)aᵤ227207
Asymmetric CCl bendbᵤ250237
Symmetric CCl bendaᵤ350349
Asymmetric (C)CH waggingbᵤ763765
Asymmetric CCl stretchbᵤ816827
Symmetric CCl stretchaᵤ846855
Symmetric (C)CH waggingaᵤ897904
Asymmetric CH bendbᵤ11991195

Ab Initio Methods for Excited State Dynamics and Potential Energy Surfaces

Ab initio computational methods are fundamental in exploring the excited state dynamics and potential energy surfaces (PESs) of this compound. These methods, which are based on first principles of quantum mechanics without empirical parameters, allow for the detailed investigation of photochemical processes.

Recent research has employed time-resolved photoelectron spectroscopy (TRPES) with a universal extreme ultraviolet (XUV) probe to investigate the photochemistry of both cis- and this compound. nih.govrsc.orgrsc.orgarxiv.orgresearchgate.netresearchgate.net Following excitation with a 200 nm pump, both isomers exhibit ultrafast excited state dynamics, with population returning to the ground state in less than 70 femtoseconds. rsc.orgrsc.orgarxiv.orgresearchgate.net The formation of product channels occurs on the same rapid timescale. rsc.orgrsc.orgarxiv.orgresearchgate.net

Ab initio calculations of the potential energy surfaces are crucial for interpreting these experimental results. nih.govresearchgate.net These calculations help to identify the vibrational modes, particularly C-C-H bends, that facilitate the population transfer from the excited state. rsc.orgrsc.orgarxiv.orgresearchgate.net Theoretical studies have also been used to analyze the vacuum UV photoabsorption spectrum of the cis-isomer, assigning electronic transitions and their corresponding vibrational structures. aip.org The development of high-dimensional ab initio potential energy surfaces is a key area of progress, enabling more accurate reaction dynamics calculations. rsc.org While many theoretical approaches rely on the harmonic approximation, generating anharmonic potential energy surfaces can provide more accurate vibrational frequencies, which is especially important for molecules with significant anharmonicity. nsf.gov

For this compound, the π → π* transition is located around 200 nm. nih.gov The experimental and theoretical investigation of its electronic transitions provides a clearer understanding of the states involved in its photochemistry. kyoto-u.ac.jp

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the intermolecular interactions and dynamic behavior of this compound in the liquid phase. These simulations model the movement of atoms and molecules over time, providing insights into the structure and dynamics at a microscopic level.

Studies combining neutron scattering techniques with MD simulations have revealed significant details about the short-range ordering and cooperative dynamics in liquid this compound. csic.esresearchgate.net These simulations have shown that changes in the local arrangement of molecules are linked to changes in their dynamic behavior. csic.esresearchgate.net For instance, the structure and dynamics of the high-density liquid form are found to be more cooperative than those of the low-density liquid. csic.esresearchgate.net

The General AMBER Force Field is one of the force fields used to describe both intermolecular and intramolecular interactions in these simulations. csic.es MD simulations have also been employed to study the solvation structure and dynamics of this compound and its cis-isomer in supercritical carbon dioxide. nih.govacs.org These studies have revealed details about the local density augmentation of the solvent around the solute molecules. nih.gov Furthermore, all-atom MD simulations, in conjunction with other computational methods, have been used to explore the liquid structures of various chloroethenes, identifying different local orientations stabilized by intermolecular interactions like π-stacking, π···Cl, and H···Cl interactions. canada.ca

Quantum Chemical Structure-Activity Relationship Studies

Quantum chemical structure-activity relationship (QSAR) studies utilize quantum mechanical calculations to derive descriptors that can be correlated with the biological or chemical activity of molecules. For this compound, QSAR models have been developed to understand its reactivity and toxicity.

One area of focus has been the mutagenic potential of chlorinated ethylenes. Early QSAR studies observed that the symmetric arrangement of chlorine atoms in this compound, as opposed to asymmetric arrangements in other chloroethylenes, correlated with a lack of mutagenic activity in E. coli assays with metabolic activation. epa.gov This was explained by the differing chemical stabilities of the respective oxirane metabolites. epa.gov Theoretical models have been developed to predict this reactivity by calculating the energy required to break the C-O bond in the oxirane ring. epa.gov

More recent QSAR studies have explored the reactivity of organic compounds with ozone in aqueous solution. acs.org These studies have developed models that correlate reaction rate constants with quantum chemical descriptors, providing an alternative to traditional Hammett and Taft constants for predicting reactivity. acs.org Additionally, QSAR models have been developed to predict the bioconcentration factor of chemicals, which is a key parameter in ecotoxicological evaluation. chemrxiv.org These models often use quantum chemical descriptors to quantitatively link the structure of a compound to its potential for bioaccumulation. chemrxiv.org

Thermodynamic Modeling of Isomerization Equilibria

Thermodynamic modeling is essential for understanding the equilibrium between the cis and trans isomers of 1,2-dichloroethylene. These models often rely on computational methods to determine the energetic and entropic factors that govern the isomerization process.

Analysis of Electronic Energy Differences Between Isomers

The relative stability of the cis and trans isomers of 1,2-dichloroethylene is a topic of significant interest. Contrary to what might be expected from simple steric considerations, the cis isomer is energetically more stable than the trans isomer. researchgate.netnih.govresearchgate.netresearchgate.net This phenomenon is known as the "cis effect". researchgate.netpku.edu.cn

Critically evaluated electronic energy differences from gas-phase isomerizations show that for C₂H₂Cl₂, the cis isomer has a lower energy. researchgate.net Ab initio calculations at various levels of theory have been employed to quantify this energy difference. For instance, calculations using the MP2/6-31G(d, p) level of theory have been used to construct potential energy surfaces for the isomerization. researchgate.net Other studies have used multireference perturbation theory with improved virtual orbitals to correctly predict the greater stability of the cis isomer. nih.gov The choice of computational method and basis set can significantly impact the calculated energy difference. scielo.br

The table below presents some calculated and experimental energy differences between the cis and trans isomers of 1,2-dichloroethylene.

Method/StudyEnergy Difference (kcal/mol)More Stable Isomer
Experimental (gas phase)0.720 ± 0.160cis
Experimental (0°K)0.445 ± 0.020cis
Ab initio (MP2/6-311++G(3df,3pd))Varies with analysiscis
Ab initio (multireference perturbation theory)-cis

Note: A positive energy difference typically indicates that the trans isomer is higher in energy.

Investigation of the "Cis Effect" through Computational Approaches

The "cis effect," the unusual stability of the cis isomer in certain disubstituted ethylenes like 1,2-dichloroethylene, has been the subject of numerous computational investigations aimed at elucidating its origin. researchgate.netpku.edu.cn While steric hindrance would suggest the trans isomer should be more stable, electronic factors play a dominant role. researchgate.netpku.edu.cn

One explanation involves "nonbonded" forces. researchgate.net More detailed computational analyses using Natural Bond Orbital (NBO) theory have identified specific electronic delocalization mechanisms as the primary stabilizing forces in the cis isomer. researchgate.net These include periplanar hyperconjugation and, more significantly, the delocalization of halogen lone pairs into the C=C bond antibonding orbitals (the LP effect). researchgate.net This LP effect is found to be a dominant factor favoring the cis configuration, and its preference can be explained by continuous cyclic orbital interactions present only in the cis isomer. researchgate.net

While steric exchange repulsions do favor the trans isomer, their energetic contribution is less than that of the stabilizing electronic delocalizations in the cis isomer. researchgate.net Therefore, electron delocalization is considered to have the greatest responsibility for the relative stabilities in the 1,2-dihaloethene systems. researchgate.net Density Functional Theory (DFT) studies have also been employed to investigate the nature of the cis-effect, concluding that it arises from a complex interplay of electrostatic, steric, and kinetic energy contributions, with no single factor being solely responsible. pku.edu.cn

Applications and Role of Trans 1,2 Dichloroethylene in Advanced Chemical Processes

Chemical Intermediate in Advanced Synthesis

As a chemical intermediate, trans-1,2-dichloroethylene (B151667) is a foundational component in the synthesis of other high-value chemical products. riverlandtrading.comepa.govcdc.gov Its reactivity makes it a crucial building block for producing a range of fluorinated and chlorinated compounds. riverlandtrading.com

Precursor for Fluorinated Compounds

This compound serves as a key starting material in the production of certain fluorinated compounds. A notable example is its use in the synthesis of 1,2-difluoroethylene (B154328) (HFO-1132), a compound that has attracted attention as a refrigerant. beilstein-journals.orgnih.gov The process involves reacting this compound with hydrogen fluoride (B91410) in the presence of specific catalysts, such as metal fluorides or transition metals like chromium, aluminum, cobalt, manganese, nickel, or iron. beilstein-journals.orgnih.gov

It is also a component in creating non-flammable azeotropic blends with hydrofluorocarbons (HFCs) and hydrofluoroethers (HFEs), which are used as solvents and cleaning agents. techspray.comnih.gov These blends are engineered to possess specific properties for industrial applications while mitigating the flammability of pure trans-DCE. techspray.comnih.gov For instance, compositions of this compound with hydrofluoroolefins have been developed for use as foaming agents, solvents, and refrigerants. google.com

Role in the Production of Other Chlorinated Solvents

This compound is primarily used as a chemical intermediate in the synthesis of other chlorinated solvents and compounds. cdc.govtpsgc-pwgsc.gc.canacchemical.comt3db.caclaire.co.uknih.gov While it is sometimes a byproduct of manufacturing processes for other chlorinated materials like vinyl chloride, it is also a target product derived from other chlorinated hydrocarbons. ornl.govchemicalsafetyfacts.org

One of the key synthetic pathways to produce 1,2-dichloroethylene isomers is the thermal dehydrochlorination of 1,1,2-trichloroethane (B165190). cdc.govnih.gov This process can be optimized to favor the formation of the trans- isomer. nih.gov Furthermore, this compound is an intermediate in the production of vinyl chloride monomer (VCM), a crucial raw material for manufacturing polyvinyl chloride (PVC). market.usacs.org It can also be produced from complex mixtures of chlorinated hydrocarbon waste streams, turning byproducts into a valuable chemical feedstock. google.com For example, a mixture containing 1,1,2-trichloroethane can undergo catalytic cracking to yield dichloroethylene isomers. acs.org

Specialized Industrial Applications

The compound's utility extends to highly specialized industrial processes, particularly in the electronics and semiconductor sectors, where precision and purity are paramount. diversifiedcpc.comregulations.gov

Integration in Material Deposition Processes

In the semiconductor industry, this compound, often marketed under the trade name Trans-LC®, is used as a liquid chlorine source for material deposition processes. merckgroup.com It is specifically employed for silicon oxidation and furnace tube cleaning. merckgroup.comtempress.nl The chemical is fully transformed within the process tool, generating ultra-high-purity hydrogen chloride (HCl) and other inorganic chlorides. regulations.gov This in-situ generation of HCl is critical for removing metallic ions and other contaminants from the wafer surface and furnace environment, which allows for the growth of higher quality oxide layers on silicon wafers. regulations.govtempress.nl Its performance is considered superior to corrosive HCl gas, especially in low-temperature applications below 800°C. merckgroup.com

Utilisation in In-Situ Manufacturing Techniques

The use of this compound in semiconductor fabrication is a prime example of an in-situ manufacturing technique. diversifiedcpc.comregulations.gov The chemical is delivered as a liquid to the manufacturing tool, where a carrier gas like nitrogen is bubbled through it. regulations.gov This vapor is then flowed into a high-temperature furnace (700-1200°C), where it decomposes to generate HCl gas precisely at the point of use. regulations.gov

This method offers significant advantages in purity and handling over using conventional HCl gas. merckgroup.com The process is contained within enclosed, automated systems, from bulk chemical delivery to the reaction furnace, ensuring high levels of control and minimizing potential exposure. regulations.gov

Table 1: In-Situ HCl Generation in Semiconductor Manufacturing

ParameterDetailsSource(s)
Chemical Used This compound (e.g., Trans-LC®) regulations.govmerckgroup.com
Application Silicon oxidation, furnace tube cleaning merckgroup.comtempress.nl
Process In-situ generation of ultra-high-purity HCl regulations.govtempress.nl
Temperature Range 700-1200 °C regulations.gov
Delivery Method Liquid delivered via carrier gas (N₂) into furnace regulations.gov
Key Advantage Superior performance and purity compared to HCl gas, especially below 800°C merckgroup.com

Advanced Extraction and Processing Methodologies

This compound is utilized as a solvent in specialized extraction processes and is itself the subject of advanced chemical processing to ensure its purity. tpsgc-pwgsc.gc.caclaire.co.uk

It has been employed as a low-temperature extraction solvent for heat-sensitive organic materials such as perfumes, dyes, lacquers, and thermoplastics. tpsgc-pwgsc.gc.carsc.orggoogle.com Its ability to dissolve these substances without requiring high temperatures helps preserve the integrity of the extracted compounds. tpsgc-pwgsc.gc.ca

Future Research Directions and Unexplored Avenues for Trans 1,2 Dichloroethylene

Development of Novel Catalytic Systems for Stereoselective Transformations

The controlled synthesis of specific isomers of dichloroethylene is crucial for its application in various chemical processes. Future research will likely focus on designing and discovering new catalytic systems that can achieve high stereoselectivity in transformations involving trans-1,2-dichloroethylene (B151667). This is particularly important for producing high-value chemicals and pharmaceuticals where specific isomeric forms are required.

Current research has demonstrated the use of palladium and rhodium catalysts in coupling reactions involving this compound. Further exploration into bimetallic catalysts and those supported by N-heterocyclic carbenes (NHC) could lead to even greater control over reaction outcomes. For instance, different NHC-CuCl complexes have shown the ability to direct the hydroboration of propargylic substrates with opposing regioselectivity, a principle that could be extended to reactions with this compound. The development of phase transfer catalytic systems also presents a promising route for the stereoselective synthesis of derivatives.

Key research objectives in this area include:

Designing Chiral Catalysts: Creating catalysts that can selectively produce one stereoisomer over another is a primary goal. This involves synthesizing and testing novel chiral ligands.

Improving Reaction Efficiency: Developing catalytic systems that operate under milder conditions with higher yields and turnover numbers.

Understanding Reaction Mechanisms: Detailed mechanistic studies will be essential to rationally design more effective catalysts.

Elucidation of Complex Environmental Degradation Pathways and Byproduct Formation

This compound is a known environmental contaminant, often originating from the breakdown of other chlorinated solvents like trichloroethylene (B50587) (TCE) and tetrachloroethylene (B127269) (PCE). While it is known to degrade in the environment, the precise pathways and the full range of byproducts are not completely understood.

Under anaerobic conditions, this compound can biodegrade to vinyl chloride, a more toxic compound. However, the degradation process can be slow and is influenced by various environmental factors. Future research is needed to comprehensively map these degradation pathways, identify all intermediate and final byproducts, and understand the factors that control the rate of degradation. This knowledge is critical for developing effective remediation strategies for contaminated sites.

Degradation PathwayKey FactorsPotential Byproducts
Anaerobic BiodegradationPresence of specific microorganisms, organic sedimentVinyl chloride
Atmospheric DegradationReaction with hydroxyl radicals, ozoneFormyl chloride

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is invaluable for optimizing reaction conditions and understanding complex chemical transformations. Advanced spectroscopic techniques are emerging as powerful tools for this purpose.

Time-resolved pump-probe photoelectron spectroscopy, for example, has been used to study the ultrafast photochemical processes in both cis- and this compound. This technique allows researchers to observe excited state dynamics and product formation on incredibly short timescales. Further application and development of such techniques, including cavity ring-down spectroscopy (CRDS) and open-path Fourier transform infrared (OP-FTIR) spectroscopy, will provide unprecedented insights into the reaction dynamics of this compound. Raman spectroscopy also offers a complementary method for identifying chemical components by their unique molecular vibrations.

Future research in this area may focus on:

Q & A

Q. What are the established methods for synthesizing and purifying trans-1,2-dichloroethylene in laboratory settings?

  • Methodological Answer : Synthesis typically involves catalytic dehydrohalogenation of 1,1,2-trichloroethane using aqueous NaOH or KOH, with controlled temperatures (60–80°C) to favor the trans isomer. Purification is achieved via fractional distillation under inert gas to prevent isomerization . Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is recommended for verifying purity (>99.7%) and detecting stabilizers like MEHQ .

Q. Which physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer : Key properties include:
  • Boiling Point : 47–49°C (requires temperature-controlled systems to prevent volatilization).
  • Density : 1.256 g/cm³ (critical for solvent layering in extraction protocols).
  • Stability : Susceptible to photoisomerization; store in amber vials under nitrogen .
  • Reactivity : Incompatible with organic peroxides and oxidizing agents; avoid contact with earth/soil-based absorbents during spills .

Q. What analytical techniques are most effective for identifying and quantifying this compound in environmental samples?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with a DB-624 column for separation, validated against NIST reference spectra. For aqueous samples, purge-and-trap preconcentration improves detection limits (≤0.1 µg/L). Nuclear magnetic resonance (NMR) (¹H/¹³C) confirms stereochemistry via coupling constants (J = 12–14 Hz for trans configuration) .

Advanced Research Questions

Q. How should researchers design in vivo/in vitro studies to assess the neurotoxic potential of trans-1,2-dichloroethylene?

  • Methodological Answer :
  • In Vivo : Use Sprague-Dawley rats exposed via oral gavage (5–50 mg/kg/day) over 90 days, monitoring hepatic enzyme activity (e.g., CYP2E1 induction) and neurobehavioral endpoints (e.g., motor coordination deficits). Include controls for isomer-specific effects .
  • In Vitro : Employ human hepatocyte cultures to study metabolic pathways, focusing on glutathione conjugation and trans-epoxide intermediates linked to oxidative stress .

Q. What are the dominant environmental degradation pathways for this compound, and how can they be modeled?

  • Methodological Answer : Aerobic biodegradation by Pseudomonas spp. dominates in soil, with first-order rate constants (k = 0.02–0.05 day⁻¹). For groundwater, use MODFLOW simulations incorporating redox conditions (e.g., anaerobic reductive dechlorination to vinyl chloride). Validate models with stable isotope probing (δ¹³C) to track degradation .

Q. How can contradictions in reported carcinogenicity data for this compound be resolved?

  • Methodological Answer : Discrepancies arise from metabolic variability across species. Conduct comparative toxicokinetic studies (rodents vs. primates) using radiolabeled [¹⁴C]-trans-DCE to quantify metabolite profiles. Apply benchmark dose modeling (BMD) to harmonize risk assessments .

Q. What challenges arise in differentiating trans- and cis-1,2-dichloroethylene isomers during analytical workflows?

  • Methodological Answer : Co-elution in GC can occur due to similar retention times. Mitigate by using chiral columns (e.g., γ-cyclodextrin) or infrared spectroscopy (IR) to exploit distinct C-Cl stretching frequencies (trans: 620 cm⁻¹; cis: 650 cm⁻¹) .

Q. What strategies ensure comprehensive literature reviews for this compound toxicity assessments?

  • Methodological Answer : Follow the EPA IRIS protocol:

Search CASRN 156-60-5 and synonyms (e.g., trans-DCE) across PubMed, TOXLINE, and regulatory databases.

Prioritize peer-reviewed studies with dose-response data and mechanistic insights.

Exclude non-GLP (Good Laboratory Practice) studies unless validated by independent replication .

Q. What safety protocols are essential for handling trans-1,2-dichloroethylene in laboratory settings?

  • Methodological Answer :
  • Storage : Use glass containers with PTFE-lined caps, refrigerated (4°C) to inhibit polymerization.
  • Spill Management : Absorb with non-reactive materials (e.g., vermiculite) and neutralize with sodium bicarbonate slurry.
  • PPE : Wear nitrile gloves and APR (air-purifying respirators) with organic vapor cartridges .

Q. Q. What metabolic pathways explain trans-1,2-dichloroethylene’s hepatotoxicity, and how can they be inhibited?

  • Methodological Answer :
    Cytochrome P450-mediated oxidation generates reactive epoxides that deplete glutathione (GSH). Co-administration of N-acetylcysteine (NAC) or inhibition of CYP2E1 (e.g., disulfiram) reduces toxicity in murine models. Measure urinary dichloroacetic acid (DCA) as a biomarker of metabolic activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.